N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide is a member of benzimidazoles.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study focused on endophytic Streptomyces sp. YIM 67086 found that a new benzamide compound exhibited significant antimicrobial and antioxidant activities. This discovery suggests potential applications in treating infections and managing oxidative stress-related conditions (Yang et al., 2015).
Imaging and Diagnostic Applications
Benzamide derivatives, similar in structure to the compound , have been explored for their potential in imaging and diagnosing diseases. For instance, radiolabeled benzamide derivatives have shown promise in melanoma imaging, suggesting a possible role in cancer diagnosis and treatment planning (Eisenhut et al., 2000).
Anti-Parasite Activity
Research into novel iodotyramides, which include benzamide derivatives, has revealed significant anti-parasite activity against organisms like Plasmodium falciparum and Leishmania panamensis. This highlights the potential of benzamide-based compounds in developing new anti-parasitic treatments (Restrepo et al., 2018).
Properties
Molecular Formula |
C25H24N4O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-(2-benzamidoethyl)-1-methylbenzimidazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H24N4O3/c1-29-21-13-12-18(27-25(31)19-10-6-7-11-22(19)32-2)16-20(21)28-23(29)14-15-26-24(30)17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
AHZKLLCOCOJCAQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N=C1CCNC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N=C1CCNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.